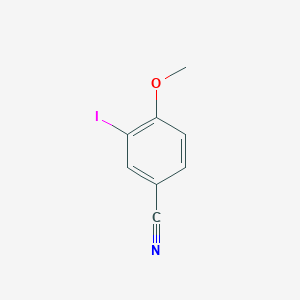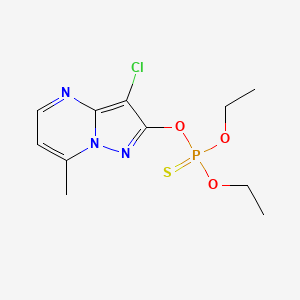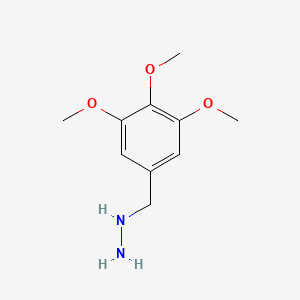
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol
Vue d'ensemble
Description
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorobenzyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Applications De Recherche Scientifique
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes or pathways makes it a candidate for drug development.
Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions due to its ability to bind to specific biomolecules.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary target of 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol is the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is known to play a crucial role in mood and anxiety disorders.
Mode of Action
This compound interacts with its target, the 5-HT1A receptor, by binding to it . This binding affinity to the 5-HT1A receptors can lead to changes in the receptor’s activity, influencing the transmission of serotonin signals, which can result in alterations in mood and anxiety levels.
Biochemical Pathways
Given its target, it is likely involved in theserotonergic pathway . This pathway is responsible for the production, release, and reuptake of the neurotransmitter serotonin, which plays a significant role in mood regulation, anxiety, and depression.
Result of Action
The binding of this compound to the 5-HT1A receptor can lead to changes in serotonin signaling. This change can result in antidepressant activity , as observed in forced swimming test (FST) models . The compound showed a significant decrease in immobility duration in FST, similar to the activity of positive drug fluoxetine .
Analyse Biochimique
Cellular Effects
Based on its structure, it might influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol in animal models .
Metabolic Pathways
Given its structure, it might interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It’s possible that it might be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzyl hydrazine with carbon disulfide to form 4-chlorobenzyl hydrazinecarbothioamide, which is then cyclized with an appropriate oxidizing agent to yield the oxadiazole ring.
-
Step 1: Formation of 4-chlorobenzyl hydrazinecarbothioamide
- React 4-chlorobenzyl hydrazine with carbon disulfide in the presence of a base such as potassium hydroxide.
- Reaction conditions: Reflux in ethanol for several hours.
-
Step 2: Cyclization to form this compound
- Cyclize the intermediate with an oxidizing agent such as hydrogen peroxide or iodine.
- Reaction conditions: Reflux in ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation: : Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Conditions: Reflux in an appropriate solvent such as acetic acid.
-
Reduction: : Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Reflux in anhydrous ether or tetrahydrofuran.
-
Substitution: : Use of nucleophiles such as amines or thiols.
- Conditions: Reflux in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the oxadiazole ring.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-ol: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
5-(4-Chlorobenzyl)-1,2,4-oxadiazole: Similar structure but with different positioning of the nitrogen and oxygen atoms in the ring.
5-(4-Chlorobenzyl)-1,3,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. The presence of the oxadiazole ring provides stability and reactivity that are different from those of thiadiazole or triazole rings. Additionally, the 4-chlorobenzyl group enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)5-8-11-12-9(13)14-8/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXINMZRUERWNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNC(=O)O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618486 | |
| Record name | 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34547-04-1 | |
| Record name | 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















